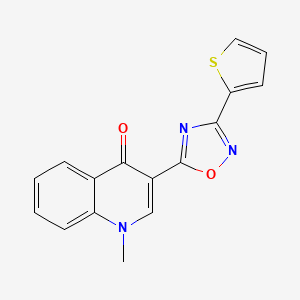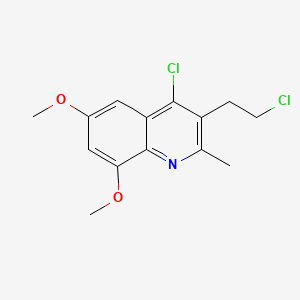
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure consists of a quinoline ring system with chloroethyl and dimethoxy substituents. The chlorine atoms provide reactivity, while the methoxy groups contribute to solubility and stability. The precise arrangement of atoms and bond angles can be explored using spectroscopic techniques such as NMR .
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a compound that may have various applications in scientific research, primarily in the synthesis of complex molecules and materials. While the specific compound was not directly mentioned in the available literature, research on structurally similar quinoline derivatives provides insight into potential applications and the chemical behavior of such compounds.
For instance, the synthesis and chemical characterization of quinoline derivatives have been widely explored. These compounds, including those with chloro and methoxy substitutions, serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds. The unique structural features of quinoline derivatives allow them to participate in various chemical reactions, leading to products with potential pharmacological activities or material science applications (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Antimicrobial Activity
Some quinoline derivatives have been synthesized and tested for their antimicrobial properties. The presence of chloro and methoxy groups on the quinoline nucleus significantly influences the antimicrobial efficacy of these compounds. For example, 2-chloroquinoline containing pyrazoline derivatives have shown potent antimicrobial activity against various bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial agents (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).
Anticancer and Cytotoxic Activities
Research into quinoline derivatives also extends into the exploration of their anticancer properties. Certain synthesized quinoline compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting a possible role in cancer research and therapy development. The structural modifications, including chloro and methoxy substitutions, play a critical role in determining the biological activities of these compounds, offering a pathway to design and synthesize new anticancer agents with enhanced efficacy (Kaufman, Bracca, Cortés, Etichetti, & Girardini, 2018).
properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c1-8-10(4-5-15)13(16)11-6-9(18-2)7-12(19-3)14(11)17-8/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOFRFSALKQPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)OC)OC)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)
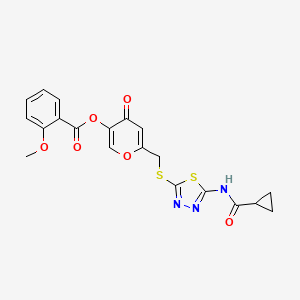
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)
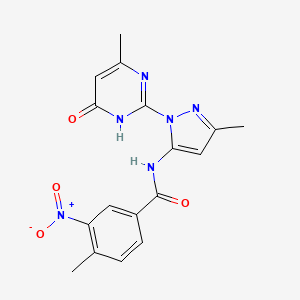
![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)
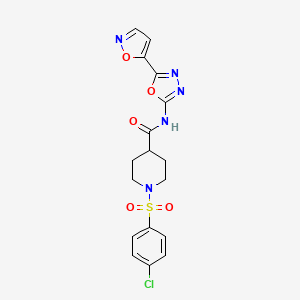
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)
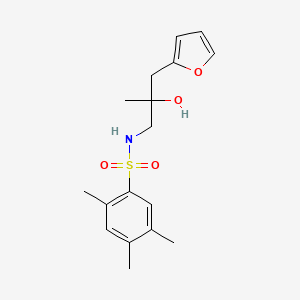
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)
